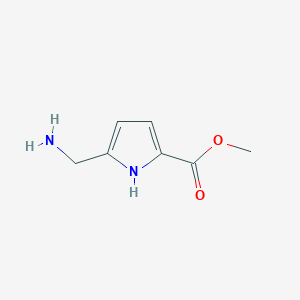

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNERWJGKTKYMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665086 | |

| Record name | Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263382-27-0 | |

| Record name | Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate" basic properties

Commencing Data Gathering

I'm starting by delving into extensive Google searches. My focus is on compiling basic properties of "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate," including its structure, molecular weight, and CAS number. I'm prioritizing accuracy and completeness in this initial phase.

Structuring the Technical Guide

I'm now moving on to outlining the structure for the technical guide. The introduction will come first, followed by the physicochemical properties, synthesis/reactivity, and finally applications/safety. I'll make sure to justify every experimental choice and cite all sources, while also creating a handy table for physicochemical data comparison and relevant Graphviz diagrams.

Refining Data Acquisition

I'm expanding my Google searches to include melting point, solubility, synthesis, reactivity, and applications of the compound. I'm focusing now on gathering and organizing this detailed information, preparing for in-depth analysis and structuring the guide.

Analyzing Preliminary Data

I've assembled some basic data on "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate." I have the key identifiers: CAS number, molecular formula, and molar mass. I've also found predicted physicochemical properties, like density, boiling point, and pKa values. Furthermore, I've got initial details on storage and safety guidelines from my search results.

Refining the Search Strategy

I've got the basics, but I need to go deeper. The initial search gave me the expected data, but I'm missing concrete experimental properties like melting point and solubility. Synthesis, reactivity, and specific applications are also blank spots. I need to get more focused on the molecule itself, not just related compounds. Time to refine my search terms and look for experimental studies.

Discovering Key Properties

I've made headway in understanding the molecule's fundamental characteristics. I now have the CAS number, molecular formula, and weight. I've also uncovered predicted physicochemical data and details on its hydrochloride salt.

Narrowing the Focus

I've gathered more details on "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate." I have the CAS number, molecular formula, weight, predicted physicochemical data, and information on its hydrochloride salt. I also have safety information and storage recommendations. While I've learned about pyrrole applications, I'm still searching for experimentally determined physical properties, a detailed synthesis protocol, and specific spectroscopic data. Refining the search for these details is the next step.

Examining Chemical Properties

I've assembled a solid foundation of data on "Methyl 5-(aminomethyl)- 1H-pyrrole-2-carboxylate." My findings include key identifiers like its CAS number, formula, and molecular weight. I've also uncovered predicted physicochemical characteristics. I'm leveraging information about similar compounds to better understand its reactivity and potential applications.

Analyzing Synthesis Routes

I've been digging deeper into the synthesis of "Methyl 5-(aminomethyl)- 1H-pyrrole-2-carboxylate." While I have some general pyrrole synthesis strategies and information on similar compounds, I'm still missing the critical experimental data. A specific detailed protocol for my target molecule and information about its biological activity are still needed. The absence of experimentally determined melting points, solubilities, and detailed spectroscopic data is a hurdle.

Exploring Compound Reactivity

I've been gathering details about the reactivity of aminomethylated pyrroles. I now understand the basic chemical properties of "Methyl 5-(aminomethyl)- 1H-pyrrole-2-carboxylate" and related compounds, including CAS numbers, formula, and molecular weight. I've also uncovered predicted data, which is helping me understand the potential behaviors of this class of compounds. My research continues on the mechanisms.

Seeking Specific Protocols and Data

I've learned a lot about the wider context, including synthesis methods and biological activity of similar compounds. I've compiled the basic chemical properties and gained predicted data, as well as the importance of pyrrole carboxylates in medicinal chemistry. Unfortunately, a precise step-by-step synthesis for the target molecule remains elusive. Crucially, I lack the necessary experimental spectroscopic data, and details on its specific biological activity. So, I'll focus my efforts on finding that missing information.

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive primary amine and a methyl ester on a pyrrole scaffold, makes it a versatile building block for the synthesis of more complex molecular architectures. The pyrrole ring is a common motif in numerous biologically active compounds, and the presence of both a nucleophilic amine and an electrophilic ester allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering insights into its properties, synthesis, and handling for research and development applications.

Molecular Structure and Properties

The fundamental attributes of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate are summarized below, providing a foundational understanding of its chemical nature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| CAS Number | 263382-27-0 | [1][3] |

| Appearance | Solid (predicted) |

Predicted physicochemical parameters offer initial guidance for experimental design:

| Predicted Property | Value | Source |

| Density | 1.227 ± 0.06 g/cm³ | [1][2] |

| Boiling Point | 316.4 ± 32.0 °C | [1][2] |

| pKa | 15.63 ± 0.50 | [1][2] |

It is important to note that these are predicted values and should be confirmed experimentally for critical applications.

Molecular Structure Diagram

Caption: 2D structure of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate.

Synthesis and Reactivity

Conceptual Synthetic Workflow

Sources

An In-depth Technical Guide to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif deeply embedded in the landscape of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics ranging from antibacterial to anticancer agents.[1][3] Within the diverse family of pyrrole-based building blocks, Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (CAS No: 263382-27-0) has emerged as a particularly valuable intermediate for researchers, scientists, and drug development professionals. This bifunctional molecule, featuring a reactive primary amine and a methyl ester on a pyrrole core, offers a versatile platform for the construction of complex molecular architectures with significant therapeutic potential.

This technical guide provides a comprehensive overview of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, from its fundamental properties and synthesis to its application as a key building block in the development of novel bioactive compounds. We will delve into the strategic considerations for its use in synthesis, explore its role in peptidomimetics, and provide practical insights for its handling and characterization.

Physicochemical Properties and Structural Attributes

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a solid at room temperature with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[4] Its structure presents two key functional groups that are central to its synthetic utility: a nucleophilic aminomethyl group at the 5-position and an electrophilic methyl carboxylate at the 2-position of the pyrrole ring.

| Property | Value | Source |

| CAS Number | 263382-27-0 | [5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [4] |

| Molecular Weight | 154.17 g/mol | [4] |

| Physical Form | Solid | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer below -20°C. |

The strategic placement of these functional groups allows for selective and sequential reactions, making it an ideal scaffold for combinatorial chemistry and the synthesis of targeted molecular libraries.

Synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available pyrrole-2-carboxylate. The key transformations involve the introduction of a protected aminomethyl group at the 5-position, followed by deprotection.

Caption: Proposed synthetic workflow for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formylation of Methyl 1H-pyrrole-2-carboxylate

-

To a solution of Methyl 1H-pyrrole-2-carboxylate in anhydrous DMF, add phosphorus oxychloride (POCl₃) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by pouring it onto ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product, Methyl 5-formyl-1H-pyrrole-2-carboxylate, with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Reductive Amination

-

Dissolve Methyl 5-formyl-1H-pyrrole-2-carboxylate and a protected amine source (e.g., tert-butyl carbamate) in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent.

-

Isolate and purify the protected intermediate, Methyl 5-((tert-butoxycarbonyl)aminomethyl)-1H-pyrrole-2-carboxylate.

Step 3: Deprotection

-

Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a basic solution and extract the final product, Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate.

-

Purify the product by crystallization or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.8 ppm), the aminomethyl protons (a singlet around 4.0 ppm), and the two pyrrole ring protons (two doublets between 6.0 and 7.0 ppm). The NH and NH₂ protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display signals for the ester carbonyl carbon (around 160-165 ppm), the carbons of the pyrrole ring (between 100 and 140 ppm), the aminomethyl carbon (around 40-45 ppm), and the methyl ester carbon (around 50-55 ppm).

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and pyrrole (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.17 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

Peptidomimetics: A Constrained Dipeptide Isostere

A significant application of the core scaffold, 5-(aminomethyl)pyrrole-2-carboxylic acid, is its use as a conformationally constrained surrogate for the Gly-ΔAla dipeptide isostere.[7] This is a powerful strategy in peptidomimetic drug design, where the goal is to create molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.

The pyrrole ring locks the torsional angles of the peptide backbone, providing a rigid scaffold that can be used to probe receptor binding sites and to design peptides with specific secondary structures.[7]

Caption: Workflow for incorporating the pyrrole scaffold into a peptide chain.

Experimental Protocol: Peptide Coupling

-

Amine Protection: The primary amine of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is first protected with a suitable protecting group (e.g., Boc or Fmoc).

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Amide Bond Formation: The resulting carboxylic acid is then coupled to the N-terminus of a growing peptide chain using standard peptide coupling reagents (e.g., HBTU, HATU).

-

Amine Deprotection and Further Coupling: The protecting group on the aminomethyl moiety is removed, and the newly liberated amine is coupled to the C-terminus of another peptide or amino acid.

Kinase Inhibitors

The pyrrole-2-carboxamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminomethyl group of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate can be readily acylated to form a wide variety of carboxamides, allowing for the exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors.

Antibacterial Agents

Pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have demonstrated significant potential as antibacterial agents.[1] The ability to readily modify both the amine and ester functionalities of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate makes it an attractive starting material for the synthesis of novel antibacterial compounds with the potential to overcome existing drug resistance mechanisms.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a high-value building block for medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the inherent biological relevance of the pyrrole scaffold, provides a powerful platform for the synthesis of diverse and complex molecules. From its role as a constrained dipeptide isostere in peptidomimetics to its potential in the development of kinase inhibitors and antibacterial agents, this compound offers a wealth of opportunities for researchers and scientists working at the forefront of therapeutic innovation. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of the next generation of medicines.

References

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). ACS Omega.

- 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candid

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules.

- Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxyl

- Methyl 5-(aminomethyl)

- Methyl 5-amino-1H-pyrrole-2-carboxyl

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2017). Mini-Reviews in Medicinal Chemistry.

- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry.

- Methyl 5-[Di(1H-pyrrol-2-yl)methyl]-3,4-dimethoxythiophene-2-carboxylate in Approaches to New Thienopyrroles. (2001). Russian Journal of Organic Chemistry.

- Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. (2004). Organic & Biomolecular Chemistry.

- Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2) Inhibitors. (2018). Molecules.

- Bioactive and natural products bearing the 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid unit. (2022).

- Synthesis of novel 1H-pyrrolizine-5-carboxamides and their antimicrobial properties. (2003). Bollettino Chimico Farmaceutico.

- Examples of pyrrole-containing bioactive molecules.

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Medicinal Chemistry Letters.

- methyl 5-phenyl-1H-pyrrole-2-carboxylate.

- SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. (2017). International Journal of Pharmacy and Pharmaceutical Sciences.

- Methyl 5-(aminomethyl)

- Top 5 Uses of Methyl 1H-Pyrrole-2-Carboxylate in Chemical Synthesis. (2025). LinkedIn.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules.

- 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). (2008). Bioorganic & Medicinal Chemistry Letters.

- Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. (2014). Journal of Medicinal Chemistry.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | C7H10N2O2 | CID 45082092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate [cymitquimica.com]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structural formula of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is presented below. The key functional groups that will dominate its spectroscopic signatures are the pyrrole ring, the primary amine (-NH2), the methyl ester (-COOCH3), and the methylene bridge (-CH2-).

Caption: Molecular structure of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, assuming a standard deuterated solvent such as DMSO-d₆, which is capable of solubilizing the polar amine and exchanging with the N-H protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | br s | 1H | N-H (pyrrole) | The pyrrole N-H proton is acidic and often appears as a broad singlet at a downfield chemical shift. |

| ~8.2 | br s | 2H | -NH₂ (amine) | The primary amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with concentration and temperature. |

| ~6.8 | d | 1H | H-3 (pyrrole) | This proton is coupled to H-4, resulting in a doublet. It is deshielded by the adjacent electron-withdrawing ester group. |

| ~6.1 | d | 1H | H-4 (pyrrole) | This proton is coupled to H-3, appearing as a doublet. It is in a more electron-rich environment compared to H-3. |

| ~3.8 | s | 2H | -CH₂- (methylene) | The methylene protons are adjacent to the amine and the pyrrole ring and are expected to appear as a singlet. |

| ~3.7 | s | 3H | -OCH₃ (ester) | The methyl protons of the ester group are in a shielded environment and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161 | C=O (ester) | The carbonyl carbon of the ester is significantly deshielded. |

| ~128 | C-5 (pyrrole) | This carbon is attached to the aminomethyl group and is a quaternary carbon. |

| ~125 | C-2 (pyrrole) | This carbon is attached to the ester group and is also a quaternary carbon. |

| ~115 | C-3 (pyrrole) | This carbon is a methine carbon adjacent to the ester-substituted carbon. |

| ~108 | C-4 (pyrrole) | This carbon is a methine carbon in a more electron-rich region of the ring. |

| ~51 | -OCH₃ (ester) | The methyl carbon of the ester is in a typical range for this functional group. |

| ~38 | -CH₂- (methylene) | The methylene carbon is attached to the pyrrole ring and the nitrogen atom. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (C₇H₁₀N₂O₂), the expected molecular weight is 154.17 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

M⁺ (m/z = 154): The molecular ion peak is expected, although it may be of low intensity depending on the stability of the molecule.

-

[M - OCH₃]⁺ (m/z = 123): Loss of the methoxy group from the ester is a common fragmentation pathway.

-

[M - COOCH₃]⁺ (m/z = 95): Loss of the entire carbomethoxy group.

-

[M - CH₂NH₂]⁺ (m/z = 124): Cleavage of the aminomethyl group.

-

CH₂NH₂⁺ (m/z = 30): The aminomethyl fragment itself is a stable cation and should be observable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, Broad | N-H stretch | Overlapping signals from the pyrrole N-H and the primary amine N-H stretches. |

| 3100-3000 | Weak | C-H stretch (aromatic) | C-H stretching vibrations of the pyrrole ring. |

| 2950-2850 | Weak | C-H stretch (aliphatic) | C-H stretching vibrations of the methylene and methyl groups. |

| ~1700 | Strong | C=O stretch (ester) | The carbonyl stretch of the methyl ester is a strong and characteristic absorption. |

| 1600-1500 | Medium | N-H bend | Bending vibration of the primary amine. |

| 1550-1450 | Medium | C=C stretch (pyrrole) | Ring stretching vibrations of the pyrrole nucleus. |

| 1250-1000 | Strong | C-O stretch (ester) | C-O single bond stretching vibrations of the ester group. |

Hypothetical Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. These are based on standard laboratory procedures for similar compounds.

Synthesis Workflow

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of Methyl 5-formyl-1H-pyrrole-2-carboxylate in methanol, add ammonium acetate followed by sodium cyanoborohydride in portions at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with water and concentrate the mixture under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.

-

Characterization: Collect the pure fractions and remove the solvent under vacuum to yield the final product. Characterize by NMR, MS, and IR spectroscopy.

Spectroscopic Analysis Workflow

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. Due to the limited availability of experimentally derived public data for this specific molecule, this document leverages established principles of spectroscopic interpretation and predictive algorithms to offer a robust, theoretical framework for its structural elucidation. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and related pyrrole derivatives, providing a foundational understanding of its key spectroscopic features.

Introduction

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a wide array of biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents. The presence of both an aminomethyl group and a methyl ester provides versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Accurate structural characterization is a cornerstone of chemical research and development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the identity, purity, and structure of synthesized compounds. This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric data for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate.

It is important to note that the spectral data presented herein are predicted based on the compound's structure and established spectroscopic principles. While these predictions are grounded in extensive empirical data from similar structures, they should be used as a reference and guide for the interpretation of experimentally acquired data.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Chemical Structure of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| CAS Number | 263382-27-0 |

Predicted ¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their relative numbers.

Caption: General Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Broad Singlet | 1H | N-H (Pyrrole) | The pyrrole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom. |

| ~6.8 | Doublet | 1H | H-3 (Pyrrole) | This proton is on a carbon adjacent to the electron-withdrawing ester group, leading to a downfield shift. It will be split by the H-4 proton. |

| ~6.0 | Doublet | 1H | H-4 (Pyrrole) | This proton is adjacent to the aminomethyl group. It will be split by the H-3 proton. |

| ~3.8 | Singlet | 2H | -CH₂-NH₂ | The methylene protons of the aminomethyl group are expected to be a singlet as they are not adjacent to any other protons. |

| ~3.7 | Singlet | 3H | -O-CH₃ | The methyl protons of the ester group are in a distinct chemical environment and will appear as a singlet. |

| ~2.5 | Broad Singlet | 2H | -NH₂ | The amine protons often appear as a broad singlet and can exchange with residual water in the solvent, affecting their chemical shift and appearance. |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate in DMSO-d₆ is expected to show six distinct signals. The pyrrole ring protons (H-3 and H-4) will appear as doublets due to coupling with each other. The downfield position of the N-H proton is characteristic of pyrroles. The singlets for the aminomethyl and ester methyl groups are indicative of their isolation from other proton environments. The broadness of the N-H and -NH₂ signals is a common feature.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~135 | C-5 (Pyrrole) | This carbon is attached to the aminomethyl group and is part of the aromatic pyrrole ring. |

| ~125 | C-2 (Pyrrole) | This carbon is attached to the ester group. |

| ~115 | C-3 (Pyrrole) | Aromatic carbon of the pyrrole ring. |

| ~108 | C-4 (Pyrrole) | Aromatic carbon of the pyrrole ring. |

| ~51 | -O-CH₃ | The carbon of the ester's methyl group. |

| ~38 | -CH₂-NH₂ | The carbon of the aminomethyl group. |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to display seven signals, corresponding to the seven unique carbon environments in the molecule. The ester carbonyl carbon will be the most downfield signal. The four carbons of the pyrrole ring will have distinct chemical shifts reflecting their positions relative to the substituents. The aliphatic carbons of the methyl ester and aminomethyl groups will appear in the upfield region of the spectrum.

Predicted Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that often causes fragmentation of the molecule, providing valuable structural information.

Caption: General Workflow for Mass Spectrometry Analysis.

Predicted Fragmentation Pathway

The molecular ion [M]⁺• is expected at m/z = 154. Key fragmentation pathways would likely involve the loss of the ester and aminomethyl substituents.

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Predicted Key Fragments in Mass Spectrum

| m/z | Predicted Ion Structure | Interpretation |

| 154 | [C₇H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 123 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 124 | [M - •CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

| 95 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |

Interpretation of the Predicted Mass Spectrum

The mass spectrum is anticipated to show a clear molecular ion peak at m/z 154, confirming the molecular weight of the compound. The fragmentation pattern will be characteristic of the substituents on the pyrrole ring. The prominent fragments at m/z 123 and 124 would indicate the presence of the methyl ester and aminomethyl groups, respectively. The fragment at m/z 95 would further corroborate the structure.

Hypothetical Experimental Protocols

To obtain experimental data for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, the following standard procedures would be employed:

NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas/liquid chromatography). Acquire the mass spectrum using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) for comparison.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This guide has outlined the predicted ¹H NMR, ¹³C NMR, and mass spectrometric profile of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. The predicted data, based on fundamental spectroscopic principles, provides a comprehensive analytical fingerprint for this molecule. These predictions can be invaluable for researchers in confirming the successful synthesis of this compound, assessing its purity, and as a basis for the structural elucidation of related novel derivatives. It is strongly recommended to confirm these predictions with experimentally acquired data.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

ChemBK. (n.d.). Methyl 5-(aMinoMethyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]

A Theoretical Chemist's Guide to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate: From First Principles to Drug Discovery Applications

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (CAS: 263382-27-0) represents a synthetically accessible and functionally rich scaffold, yet it remains theoretically underexplored in public literature. This technical guide outlines a comprehensive, multi-scale computational workflow designed to elucidate the fundamental electronic structure, physicochemical properties, and therapeutic potential of this promising molecule. By integrating quantum mechanics, molecular modeling, and bioinformatics, we provide a roadmap for researchers in drug development to systematically evaluate this and similar heterocyclic compounds. The protocols herein are designed to be self-validating, offering a cost-effective strategy to prioritize experimental investigation and accelerate the discovery of novel therapeutics.

Section 1: The Strategic Importance of the Pyrrole Scaffold

The prevalence of the pyrrole ring in bioactive molecules is a testament to its versatile chemical nature.[2][3] From the anti-inflammatory drug Tolmetin to potent anticancer agents, the pyrrole scaffold serves as a "privileged structure" capable of interacting with a diverse range of biological targets.[4] Its aromaticity, hydrogen bonding capabilities (both donor and acceptor), and tunable electronic properties make it an ideal starting point for library design.[3][5]

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate combines three key pharmacophoric features onto a single pyrrole core:

-

A Hydrogen Bond Accepting Methyl Ester: Crucial for forming interactions with target proteins.

-

A Hydrogen Bond Donating Pyrrole N-H: Essential for anchoring the molecule within a binding site.[5]

-

A Flexible, Basic Aminomethyl Side Chain: Provides a key interaction point and influences solubility and pharmacokinetic properties.

This guide proposes a theoretical framework to translate these structural features into predictable biological functions, moving from foundational quantum chemical analysis to applied, structure-based drug design.

Section 2: Foundational In Silico Characterization

Before assessing its potential in a biological context, a robust understanding of the molecule's intrinsic properties is paramount. Density Functional Theory (DFT) provides the necessary quantum mechanical lens for this investigation.

Molecular Structure and Physicochemical Properties

The initial step involves defining the molecule's basic characteristics. These data, often derived from computational predictions, form the basis for all subsequent analyses.

| Property | Value | Source |

| CAS Number | 263382-27-0 | [6][7] |

| Molecular Formula | C₇H₁₀N₂O₂ | [6][8] |

| Molar Mass | 154.17 g/mol | [8] |

| Predicted Density | 1.227 ± 0.06 g/cm³ | [8] |

| Predicted Boiling Point | 316.4 ± 32.0 °C | [8] |

| Predicted pKa | 15.63 ± 0.50 | [8] |

Quantum Chemical Workflow

The following workflow provides a fundamental understanding of the molecule's electronic landscape and reactivity.

Experimental Protocol 2.2.1: Geometry Optimization and Vibrational Analysis

Causality: The first step in any quantum chemical study is to find the molecule's lowest energy conformation (its most stable 3D shape). A frequency calculation is then performed to confirm this structure is a true energy minimum (no imaginary frequencies) and to derive thermodynamic properties.

Methodology:

-

Structure Generation: Convert the SMILES string COC(=O)C1=CC=C(N1)CN into an initial 3D structure using software like Avogadro or ChemDraw.

-

Input File Preparation: Prepare an input file for a quantum chemistry package (e.g., Gaussian).

-

Method: B3LYP. This hybrid functional is a workhorse in computational chemistry, offering a robust balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides sufficient flexibility for describing the electron distribution, with diffuse functions (++) to handle lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Keywords: Opt Freq (to perform optimization followed by frequency calculation).

-

Solvation (Optional but Recommended): Use a polarizable continuum model (PCM) with a solvent like water to simulate a more biologically relevant environment.

-

-

Execution: Run the calculation.

-

Validation:

-

Confirm the optimization has converged by checking the output file for convergence criteria.

-

Analyze the frequency results. The absence of imaginary frequencies confirms the structure is a true local minimum.

-

Experimental Protocol 2.2.2: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them is an indicator of chemical stability.

Methodology:

-

Data Extraction: Using the checkpoint file from the optimized structure (Protocol 2.2.1), extract the HOMO and LUMO energies.

-

Visualization: Generate cube files for the HOMO and LUMO orbitals and visualize them using software like GaussView or VMD. This shows where the electron density is highest (HOMO) and where an incoming nucleophile would attack (LUMO).

-

Analysis: Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A larger gap implies higher kinetic stability and lower chemical reactivity.

Section 3: Application in Drug Discovery: A Case Study Targeting MmpL3

To demonstrate the utility of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, we propose a hypothetical structure-based drug design campaign targeting Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter in Mycobacterium tuberculosis and a validated drug target.[5] Pyrrole-2-carboxamide scaffolds have shown potent inhibitory activity against this target, making our molecule a relevant starting point.[5]

Experimental Protocol 3.2.1: Step-by-Step Molecular Docking against MmpL3

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. This allows for a rapid, computational screening of potential inhibitors and provides insight into the key interactions driving binding.

Methodology:

-

Protein Preparation:

-

Download the crystal structure of MmpL3 from the Protein Data Bank (PDB).

-

Using a tool like Schrödinger's Protein Preparation Wizard or UCSF Chimera, remove water molecules, add hydrogen atoms, and repair any missing side chains or loops.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate from Protocol 2.2.1.

-

Assign appropriate atom types and charges using a tool like Antechamber.

-

-

Grid Generation: Define the docking search space (the "grid box") around the known binding site of MmpL3. This site is typically a hydrophobic channel where other inhibitors are known to bind.[5]

-

Docking Execution:

-

Use a docking program like AutoDock Vina. Set the exhaustiveness parameter (e.g., 32) to ensure a thorough search of conformational space.

-

-

Result Analysis:

-

Analyze the predicted binding poses. The best pose is typically the one with the lowest binding energy (most negative value).

-

Visualize the top-ranked pose and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues. The pyrrole N-H and aminomethyl groups are expected to be key hydrogen bond donors.

-

Section 4: Predicting Drug-Likeness: In Silico ADMET Analysis

A potent inhibitor is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.

Experimental Protocol 4.1: ADMET Profiling

Causality: By using established computational models, we can predict the pharmacokinetic and pharmacodynamic properties of a molecule before it is synthesized, saving significant resources.

Methodology:

-

Platform Selection: Utilize freely available web servers such as SwissADME or pkCSM.

-

Input: Submit the SMILES string of the molecule: COC(=O)C1=CC=C(N1)CN.

-

Data Collection and Analysis: Compile the predicted data into a summary table. Key parameters to analyze include:

-

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

-

Gastrointestinal (GI) Absorption: Predicted percentage of absorption from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the central nervous system.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.

-

Toxicity Flags: Alerts for potential mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or hepatotoxicity.

-

Hypothetical ADMET Profile

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 154.17 g/mol | Pass ( < 500) |

| LogP | ~0.5 - 1.5 | Pass ( < 5) |

| H-Bond Donors | 2 | Pass ( ≤ 5) |

| H-Bond Acceptors | 3 | Pass ( ≤ 10) |

| Lipinski Violations | 0 | Good drug-likeness |

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeant | No | Low risk of CNS side-effects |

| hERG Inhibition | No | Low risk of cardiotoxicity |

| AMES Toxicity | No | Likely non-mutagenic |

Section 5: Conclusion and Future Directions

This guide has presented a comprehensive theoretical workflow to characterize Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, a molecule of significant potential in medicinal chemistry. The proposed in silico pipeline—from quantum mechanics to molecular modeling and ADMET prediction—provides a powerful, resource-efficient framework for:

-

Establishing a fundamental understanding of the molecule's electronic and structural properties.

-

Generating testable hypotheses about its biological activity against relevant targets like MmpL3.

-

Identifying potential pharmacokinetic liabilities before committing to costly synthesis.

The theoretical data generated through these protocols serve as a critical foundation for subsequent experimental validation. The logical next steps would be the chemical synthesis of the compound, followed by in vitro assays to confirm its activity against the predicted target and to validate the ADMET profile. This synergy between theoretical prediction and experimental work is the hallmark of modern, efficient drug discovery.

References

-

Methyl 5-(aMinoMethyl)-1H-pyrrole-2-carboxylate - ChemBK. (n.d.). Retrieved from [Link]

-

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | C7H10N2O2 | CID 45082092 - PubChem. (n.d.). Retrieved from [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10465-10483. Available at: [Link]

-

El-Malah, A. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry, 13(10), 1225-1238. Available at: [Link]

-

El-Malah, A. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Iftikhar, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5123. Available at: [Link]

-

Lee, J. H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Available at: [Link]

-

Patel, T. M., & Patel, A. M. (2012). Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical Research & Allied Sciences, 1(4), 36-39. Available at: [Link]

-

Pyrrole and Pyrrole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. (2023). Retrieved from [Link]

-

In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - ResearchGate. (2022). Retrieved from [Link]

-

5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - NIH. (2024). Retrieved from [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - MDPI. (2023). Retrieved from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace by Typeset. (n.d.). Retrieved from [Link]

Sources

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors | MDPI [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | C7H10N2O2 | CID 45082092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate [cymitquimica.com]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. As a substituted pyrrole, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational preferences is critical for predicting its interactions with biological targets and for the rational design of novel derivatives. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a robust framework for the structural elucidation of this and similar compounds. We delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, and provide a detailed protocol for predictive computational modeling using Density Functional Theory (DFT).

Introduction: The Significance of a Substituted Pyrrole

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate combines this core with two key functional groups: a primary amine and a methyl ester. This arrangement of a hydrogen bond donor (the amine) and acceptors (the ester carbonyl and the pyrrole nitrogen) suggests the potential for specific, conformation-defining intramolecular interactions.

A thorough understanding of the molecule's preferred three-dimensional arrangement is paramount. The conformation dictates the spatial relationship between its functional groups, which in turn governs its pharmacokinetic and pharmacodynamic properties. This guide serves as a senior application scientist's perspective on how to approach the complete structural and conformational characterization of this molecule.

Molecular Structure Overview

The foundational structure of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate consists of a five-membered aromatic pyrrole ring. The key structural features are:

-

1H-Pyrrole Ring: A planar, electron-rich aromatic system.

-

Methyl Carboxylate Group at C2: An electron-withdrawing group that influences the electronic distribution of the pyrrole ring.

-

Aminomethyl Group at C5: A flexible side chain containing a primary amine, which can act as a hydrogen bond donor and a basic center.

The IUPAC name for this compound is methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, and its chemical formula is C7H10N2O2.[3][4]

Conformational Analysis: Key Rotational Degrees of Freedom

The conformational flexibility of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is primarily determined by the rotation around two single bonds:

-

The bond connecting the pyrrole ring to the methyl carboxylate group (C2-C(O)OCH3).

-

The bond connecting the pyrrole ring to the aminomethyl group (C5-CH2NH2).

Rotation around these bonds gives rise to various conformers, the stability of which is dictated by a balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

The Role of Intramolecular Hydrogen Bonding

A critical consideration in the conformational analysis of this molecule is the potential for the formation of an intramolecular hydrogen bond. The aminomethyl group (-CH2NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester (-C=O) and the pyrrole nitrogen can act as acceptors.

The formation of a stable intramolecular hydrogen bond would significantly restrict the conformational freedom of the molecule, favoring a more rigid, folded conformation.[5][6] This can have profound implications for its binding affinity to a target protein, as a pre-organized, rigid conformation can reduce the entropic penalty of binding.

Experimental Determination of Conformation

While theoretical calculations can predict likely conformations, experimental validation is crucial. The two primary techniques for the conformational analysis of small molecules are NMR spectroscopy for the solution state and X-ray crystallography for the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, which often mimics the physiological environment.[7] Key NMR experiments for conformational analysis include:

-

1H NMR: The chemical shifts of the protons, particularly those on the pyrrole ring and the aminomethyl group, can be sensitive to the local electronic environment, which is influenced by the molecule's conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence of an NOE signal between the aminomethyl protons and protons on or near the ester group would provide strong evidence for a folded conformation.

-

Sample Preparation: Dissolve a high-purity sample of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate in a suitable deuterated solvent (e.g., DMSO-d6, which can facilitate the observation of NH protons).

-

1D 1H NMR Acquisition: Acquire a standard high-resolution 1H NMR spectrum to identify and assign all proton signals.

-

2D NMR Acquisition:

-

COSY: To establish proton-proton coupling networks and confirm assignments.

-

NOESY/ROESY: To identify through-space correlations. The mixing time should be optimized to observe key NOEs without spin diffusion.

-

-

Data Analysis:

-

Integrate and analyze the cross-peaks in the NOESY/ROESY spectrum.

-

The presence of a cross-peak between the -CH2-NH2 protons and the -OCH3 protons or the H3 proton of the pyrrole ring would indicate a conformation where these groups are in close spatial proximity.

-

Quantitative analysis of NOE build-up rates can be used to estimate inter-proton distances, which can then be compared with distances from computationally modeled conformers.

-

Computational Modeling: A Predictive Approach with Density Functional Theory (DFT)

In the absence of experimental data, or to complement it, computational modeling provides a powerful predictive tool for exploring the conformational landscape of a molecule. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for organic molecules. [8] A typical DFT workflow for conformational analysis involves a conformational search to identify all possible low-energy structures, followed by geometry optimization and frequency calculations to confirm that these are true energy minima.

Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, where non-covalent interactions (like intramolecular hydrogen bonding) are important, a functional that includes dispersion corrections is recommended.

-

Functional: B3LYP is a popular hybrid functional. For better accuracy with non-covalent interactions, a dispersion-corrected functional such as B3LYP-D3 or ωB97X-D is advisable.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is a good choice, as it includes polarization and diffuse functions that are important for accurately describing hydrogen bonding and the electronic structure of heteroatoms. [7]

-

Initial Structure Generation: Build the 3D structure of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral angles (around the C2-C(O) and C5-CH2 bonds) to generate a library of possible conformers.

-

Geometry Optimization and Energy Calculation:

-

For each generated conformer, perform a geometry optimization using the chosen DFT functional and basis set (e.g., ωB97X-D/6-311++G(d,p)).

-

This will find the nearest local energy minimum on the potential energy surface for each starting geometry.

-

-

Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Analysis of Results:

-

Compare the relative energies of all the stable conformers. The conformer with the lowest energy is the predicted most stable conformation.

-

Analyze the geometries of the low-energy conformers to identify key features, such as the presence of intramolecular hydrogen bonds.

-

The population of each conformer at a given temperature can be estimated from the calculated relative free energies using the Boltzmann distribution.

-

Data Summary and Predicted Conformations

Based on theoretical principles, we can predict the key conformational features to be investigated for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate.

| Rotatable Bond | Description | Potential Conformations | Key Stabilizing/Destabilizing Factors |

| C2-C(O)OCH3 | Rotation of the methyl ester group | s-cis vs. s-trans relative to the C2-C3 bond | Steric hindrance, conjugation with the pyrrole ring |

| C5-CH2NH2 | Rotation of the aminomethyl group | Multiple rotamers possible | Steric hindrance, potential for intramolecular H-bonding |

The most significant conformational determinant is likely the formation of a seven-membered ring via an intramolecular hydrogen bond between the NH2 group and the carbonyl oxygen of the ester. This would result in a relatively planar and rigid structure.

Conclusion

The molecular structure and conformational preferences of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate are governed by the rotational freedom of its aminomethyl and methyl carboxylate substituents, with a strong likelihood of being influenced by intramolecular hydrogen bonding. This guide has outlined a comprehensive, multi-faceted approach for the complete characterization of its conformation. A synergistic application of NMR spectroscopy for solution-state analysis, single-crystal X-ray diffraction for solid-state structure, and DFT calculations for predictive modeling and energy landscape mapping provides a self-validating system for structural elucidation. The methodologies detailed herein are not only applicable to the title compound but also serve as a robust template for the conformational analysis of other novel small molecules in drug discovery and development.

References

-

Li, B., Li, L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17), 1-6. [Link]

-

Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (2020). ResearchGate. [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (2005). ResearchGate. [Link]

- Cormanich, R. A., Rittner, R., & Freitas, M. P. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2023). Scholars Middle East Publishers. [Link]

-

Intramolecular Hydrogen Bonding and Linear Pentapyrrole Conformation. (2014). PubMed. [Link]

-

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. (n.d.). PubChem. [Link]

-

Inter- and intramolecular hydrogen bonds – Structures of 1-methylpyrrole-2-carboxamide and 1-hydroxypyrrole-2-carboxamide. (2014). ResearchGate. [Link]

-

Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. (2020). PubMed Central. [Link]

-

Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. (2000). ResearchGate. [Link]

-

Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. (2022). MDPI. [Link]

-

Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thiophene, and -pyrrole. (1986). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. (2022). ResearchGate. [Link]

-

Methyl 5-(aMinoMethyl)-1H-pyrrole-2-carboxylate. (n.d.). ChemBK. [Link]

-

Theoretical study of the internal rotational barriers in some N-substituted nitropyrroles. (2004). ResearchGate. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014). MDPI. [Link]

-

Crystal structure of methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate, C21H19NO3. (2016). ResearchGate. [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023). PubMed Central. [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. (1966). ResearchGate. [Link]

-

Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. (2016). PubMed Central. [Link]

-

methyl 5-phenyl-1H-pyrrole-2-carboxylate. (n.d.). Chemical Synthesis Database. [Link]

-

(1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. (2020). ResearchGate. [Link]

-

An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (2020). MDPI. [Link]

-

1H-Pyrrole-2-carboxaldehyde, 5-methyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | C7H10N2O2 | CID 45082092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Intramolecular Hydrogen Bonding and Linear Pentapyrrole Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pyrrole-2-Carboxylate Esters: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylate esters represent a cornerstone in the edifice of heterocyclic chemistry. Their unique electronic and structural features, characterized by an electron-rich aromatic pyrrole ring appended with an electron-withdrawing ester group at the C2 position, render them exceptionally versatile building blocks in organic synthesis. This guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of pyrrole-2-carboxylate esters. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methodologies, dissect the nuanced reactivity of the pyrrole core and the ester functionality, and showcase their pivotal role in the total synthesis of natural products and the development of novel therapeutic agents. This document is intended to serve as a practical and insightful resource, bridging fundamental principles with field-proven applications for professionals engaged in chemical research and drug discovery.

The Strategic Importance of the Pyrrole-2-Carboxylate Scaffold

The pyrrole nucleus is a privileged scaffold, appearing in a vast array of biologically active natural products and pharmaceuticals, including the "pigments of life" such as heme and chlorophyll.[1] The introduction of a carboxylate ester at the 2-position profoundly modulates the chemical properties of the pyrrole ring. This ester group not only serves as a handle for further functionalization but also influences the regioselectivity of reactions on the pyrrole core. Consequently, pyrrole-2-carboxylate esters are indispensable intermediates in the synthesis of complex molecules.[2][3] They are key precursors for a variety of functional group transformations, enabling the synthesis of pyrrole-2-carboxamides, pyrrole-2-carbaldehydes, and other valuable derivatives.[4][5][6] Their utility extends to the construction of polypyrrolic structures like porphyrins and BODIPYs, which have applications in materials science and photodynamic therapy.[4]

Synthesis of Pyrrole-2-Carboxylate Esters: A Methodological Overview

The construction of the pyrrole-2-carboxylate framework can be achieved through several powerful synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the final product and the availability of starting materials.

Classical Named Reactions for Pyrrole Ring Formation

Several venerable name reactions provide reliable routes to substituted pyrroles, which can either directly yield pyrrole-2-carboxylate esters or produce intermediates that are readily converted to them.

The Paal-Knorr synthesis is a straightforward and widely used method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8][9][10] The reaction is typically catalyzed by a weak acid, with the ring-formation step being rate-determining.[8]

-

Causality in Experimental Design: The use of weakly acidic conditions is crucial. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts through the Paal-Knorr Furan Synthesis.[7] The choice of the amine component directly determines the N-substituent of the resulting pyrrole.

Experimental Protocol: A General Procedure for the Paal-Knorr Pyrrole Synthesis

-

To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1.1-1.5 equiv).

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[1][11][12] This method is particularly valuable for accessing polysubstituted pyrroles, including those bearing ester functionalities.[11]

-

Mechanistic Insight: The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring.[11]

Experimental Protocol: Solid-Phase Hantzsch Synthesis of Pyrrole-3-carboxamides [13]

-

Acetoacetylate a Rink amide resin.

-

Treat the resin-bound acetoacetate with a primary amine to form the polymer-bound enaminone.

-

React the enaminone with an α-bromoketone to effect the Hantzsch cyclization on the solid support.

-

Cleave the product from the resin using 20% trifluoroacetic acid in dichloromethane to yield the desired pyrrole-3-carboxamide.

The Van Leusen reaction is a powerful [3+2] cycloaddition approach for synthesizing pyrroles from tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene (a Michael acceptor).[14][15] This method is operationally simple and utilizes readily available starting materials.[14][15]

-

Trustworthiness of the Protocol: The reaction is initiated by the base-mediated deprotonation of TosMIC to form a carbanion. This is followed by a Michael addition to the activated alkene, intramolecular cyclization, and subsequent elimination of the tosyl group to furnish the pyrrole.[14]

Experimental Protocol: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles [16]

-

In a suitable solvent such as DMSO, mix the electron-deficient olefin (1.0 mmol) and TosMIC (1.0 mmol).

-

Add a base (e.g., NaH) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography.

Direct Carboxylation and Related Methods

An alternative strategy involves the direct introduction of the carboxylate group onto a pre-formed pyrrole ring.

A robust and scalable method for the synthesis of ethyl pyrrole-2-carboxylate involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis.[17] This approach avoids the use of moisture-sensitive organometallic reagents.[17] The 2-(trichloroacetyl)pyrrole intermediate is a stable, crystalline solid that can be easily purified. The -CCl3 group acts as an excellent leaving group during the subsequent reaction with an alcohol to form the ester.[6]

Recent advances have led to the development of iron-catalyzed methods for the synthesis of alkyl 1H-pyrrole-2-carboxylates from 1H-pyrrole, carbon tetrachloride, and an aliphatic alcohol.[18][19] This method offers a quantitative yield and a potentially more sustainable catalytic approach.[18][19]

Reactivity and Synthetic Transformations

The presence of the electron-withdrawing ester group at the C2 position significantly influences the reactivity of the pyrrole ring, making it a versatile platform for further synthetic elaborations.

Reactions at the Pyrrole Ring

-

Electrophilic Aromatic Substitution: The ester group deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles primarily to the C4 and C5 positions.

-

Cycloaddition Reactions: Pyrrole-2-carboxylate esters can participate in cycloaddition reactions. For instance, N-alkoxycarbonyl protected pyrroles exhibit distinct reactivity in acylation protocols.[20] Organocatalytic, enantioselective [6+2] cycloadditions of 2-methide-2H-pyrroles (generated in situ from pyrrole-2-carbinols) with aldehydes provide a route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols.[21]

Transformations of the Ester Group

The ester functionality is a versatile handle for a wide range of transformations.

-

Reduction to Aldehydes and Alcohols: A significant challenge in pyrrole chemistry is the reduction of the relatively unreactive 2-carboxylate ester. Direct reduction with reagents like DIBAL-H is often unfruitful.[4] A common strategy involves hydrolysis of the ester to the carboxylic acid, followed by decarboxylation and subsequent formylation.[4] An alternative, multi-step route involves reduction to the alcohol followed by re-oxidation to the aldehyde.[4]

-

Conversion to Thionoesters: A more direct route to 2-formyl pyrroles involves the conversion of the 2-carboxylate ester to a 2-thionoester.[4][22][23] The thionoester can then be reduced to the aldehyde in a single step using Raney® nickel.[4][22][23]

| Starting Material | Reagent(s) | Product | Key Advantage |

| Pyrrole-2-carboxylate | Lawesson's Reagent | Pyrrole-2-thionoester | Activates for reduction |

| Pyrrole-2-thionoester | Raney® Nickel | Pyrrole-2-carbaldehyde | Direct, one-step reduction |

-

Amidation: The ester can be readily converted to the corresponding amide by reaction with ammonia or a primary/secondary amine. This is a key step in the synthesis of many biologically active compounds, such as MmpL3 inhibitors for tuberculosis treatment.[5]

Applications in the Synthesis of Bioactive Molecules and Natural Products

The synthetic versatility of pyrrole-2-carboxylate esters has positioned them as crucial intermediates in the synthesis of a wide range of biologically active molecules.

-

Antitubercular Agents: Pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a critical target for the development of new anti-tuberculosis drugs.[5]

-

Natural Product Synthesis: Pyrrole-2-carboxylates and their aldehyde derivatives are key building blocks in the total synthesis of numerous natural products, including oroidin alkaloids and funebral.[6][24]

-

Ligands for Catalysis: Pyrrole-2-carboxylic acid has been shown to be an effective ligand for copper-catalyzed C-N cross-coupling reactions.[25]

Conclusion